molecular formula C12H13F4N B7936477 N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine

N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine

Cat. No.: B7936477
M. Wt: 247.23 g/mol
InChI Key: MTWQWXIPSWUSIL-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine is a fluorinated aromatic amine characterized by a benzyl group substituted with a fluorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2). The amine moiety is attached to a cyclobutane ring, introducing conformational rigidity and strain due to the four-membered ring structure. This compound is of interest in medicinal and agrochemical research due to its unique electronic and steric properties, which may influence binding to biological targets .

Properties

IUPAC Name

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N/c13-9-5-4-8(7-17-10-2-1-3-10)11(6-9)12(14,15)16/h4-6,10,17H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWQWXIPSWUSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine typically involves the reaction of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with cyclobutanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine has shown potential in several areas of medicinal chemistry:

  • Therapeutic Development : The compound is investigated for its binding affinity to various biological targets, which could lead to the development of new pharmacological agents. Studies have indicated that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting potential anticancer properties (see Table 1) .
  • Mechanism of Action : Its mechanism involves interaction with specific receptors or enzymes, modulating their activity through competitive inhibition or other mechanisms. The incorporation of fluorinated groups likely improves binding affinity and selectivity towards these targets .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCancer TypeIC50 (µM)
Compound ALung Cancer0.045
Compound BBreast Cancer0.032
Compound CColorectal Cancer0.050

Material Science Applications

The unique structure of this compound also makes it suitable for applications in material science:

  • Advanced Materials Development : Its distinctive chemical properties allow for the synthesis of materials with specific electronic characteristics. This could lead to innovations in fields such as electronics and nanotechnology .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including:

  • Substitution Reactions : The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, which can yield various derivatives .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Binding Affinity Studies : Research focusing on the compound's interaction with biological macromolecules has shown promising results in understanding its therapeutic potential .
  • Anticancer Efficacy : Investigations into its anticancer properties have demonstrated that similar compounds can effectively inhibit the growth of various cancer cell lines, supporting further exploration into its use as an anticancer agent .
  • Material Properties : Studies have indicated that the compound's unique structural features contribute to enhanced stability and reactivity in material applications, making it a candidate for advanced material synthesis .

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The cyclobutanamine moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine with key analogues identified in the literature:

Compound Name Substituents on Benzyl Group Amine Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-F, 2-CF₃ Cyclobutanamine C₁₂H₁₂F₄N ~247.23 (calculated) Potential bioactive intermediate [Synthesis logic]
4-Fluoro-2-(trifluoromethyl)benzyl bromide 4-F, 2-CF₃ Bromide (precursor) C₈H₄BrF₄ 271.02 Synthetic intermediate for amination (Item 27)
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-F, 2-CF₃ Pyrazolo-pyrimidinamine C₁₅H₉F₄IN₅ 490.07 Antimalarial candidate (SAR studies)
N-(4-Fluoro-2-(boronic ester)benzyl)propan-1-amine 4-F, 2-(dioxaborolane) Propan-1-amine C₁₆H₂₅BFNO₂ 293.18 Suzuki coupling intermediate

Key Differences and Implications

Cyclobutane’s planar structure may also influence binding to hydrophobic pockets in proteins. Pyrazolo-pyrimidinamine (as in ) incorporates a heterocyclic system, enabling π-π stacking interactions and hydrogen bonding, which are critical for enzyme inhibition (e.g., antimalarial targets).

Substituent Effects :

  • The trifluoromethyl (-CF₃) group at C2 enhances lipophilicity and electron-withdrawing effects, stabilizing the benzyl group against metabolic oxidation .
  • Boronic ester substituents (e.g., in ) enable cross-coupling reactions, making such compounds valuable intermediates in synthetic chemistry.

Physicochemical Properties :

  • The target compound’s molecular weight (~247 g/mol) and logP (estimated >2) suggest moderate bioavailability, whereas the pyrazolo-pyrimidine derivative (MW 490 g/mol) may face challenges in passive diffusion .
  • The boiling point and density of the boronic ester analogue (380.3°C predicted, 1.03 g/cm³) highlight its volatility and suitability for solution-phase synthesis .

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanamine core substituted with a benzyl group that contains both fluoro and trifluoromethyl groups. These substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound can bind to specific receptors in the nervous system, potentially modulating neurotransmitter activity.
  • Enzyme Interaction : It may also interact with enzymes, influencing their activity through mechanisms such as competitive inhibition. The fluorinated groups enhance binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies on piperidine derivatives have shown their effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)
Compound ALung Cancer0.045
Compound BBreast Cancer0.032
Compound CColorectal Cancer0.050

These studies suggest that the incorporation of trifluoromethyl groups can enhance anticancer activity by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Neuropharmacological Effects

The compound has shown potential in modulating metabotropic glutamate receptors (mGluR), which are therapeutic targets for several neuropsychiatric disorders. Research indicates that compounds with similar structures can influence neurotransmitter release and synaptic plasticity, potentially offering avenues for treating conditions like schizophrenia and depression .

Case Studies

  • Study on Piperidine Derivatives : A study demonstrated that a series of piperidine derivatives, including those with trifluoromethyl substitutions, exhibited potent activity against resistant cancer cell lines. The mechanism involved modulation of apoptosis pathways and enhanced drug accumulation within cells .
  • Neuropharmacological Assessment : In another study, the effects of structurally related compounds on mGluR were assessed in vitro using cultured neurons. The results indicated a significant increase in receptor activation, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the optimized synthetic routes for N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis typically involves reductive amination between 4-fluoro-2-(trifluoromethyl)benzaldehyde and cyclobutanamine. Key steps include:

Aldehyde Activation : Use a benzyl chloride derivative (e.g., 4-fluoro-2-(trifluoromethyl)benzyl chloride) as a precursor to ensure regioselectivity .

Reductive Amination : Employ sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (N2/Ar) at 0–4°C to minimize side reactions .

Purification : Utilize flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Yield Optimization : Adjust stoichiometric ratios (1:1.2 aldehyde:amine), use anhydrous solvents, and monitor pH (6–7) to stabilize intermediates .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign signals for the cyclobutane ring (δH 1.5–2.5 ppm; δC 20–30 ppm) and trifluoromethyl group (δC 120–125 ppm, quartets via 19F coupling) .
    • 19F NMR : Confirm fluorination patterns (δF −60 to −70 ppm for CF3) .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 293 K) resolves bond lengths (C–C: ~1.54 Å) and dihedral angles between benzyl and cyclobutane moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 302.1) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., conflicting IC50 values) may arise from assay variability or impurity profiles. Strategies include:

Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

Purity Validation : Employ HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect trace impurities (<0.1%) that may interfere .

Meta-Analysis : Compare data across studies using shared controls (e.g., staurosporine as a kinase inhibitor reference) to normalize activity metrics .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to model interactions between the trifluoromethyl group and hydrophobic pockets (e.g., FLT3 kinase) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated analogs to quantify the impact of fluorine substitution on binding .

Advanced: How do structural modifications, such as fluorination, influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Introduce fluorine atoms to increase logP (e.g., trifluoromethyl raises logP by ~1.0 unit), enhancing blood-brain barrier permeability .
  • Metabolic Stability : Fluorination at the 4-position reduces CYP450-mediated oxidation, as shown in hepatic microsome assays (t1/2 > 60 min vs. 20 min for non-fluorinated analogs) .
  • Solubility : Balance fluorination with polar groups (e.g., amine) to maintain aqueous solubility (>50 μM in PBS pH 7.4) .

Basic: What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow Chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., reductive amination) and reduce batch-to-batch variability .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
  • Quality Control : Validate each batch via LC-MS and Karl Fischer titration (water content < 0.1%) .

Advanced: How can researchers investigate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .
  • Transcriptomics : Perform RNA-seq on treated cell lines to detect dysregulated pathways (e.g., MAPK/ERK) .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to identify non-canonical binding sites .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at −20°C under argon to prevent degradation (shelf life >2 years) .
  • Light Sensitivity : Use amber vials to block UV/visible light, which can degrade the benzylamine moiety .
  • Hygroscopicity : Keep in a desiccator with silica gel to avoid hydrolysis of the cyclobutane ring .

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